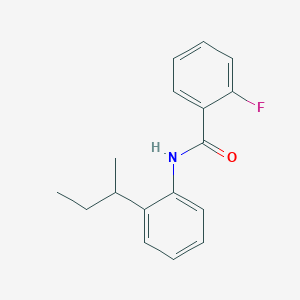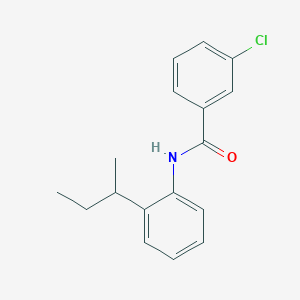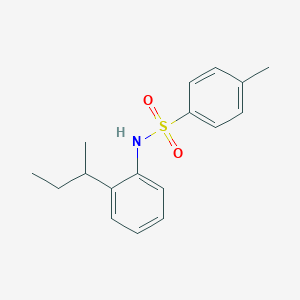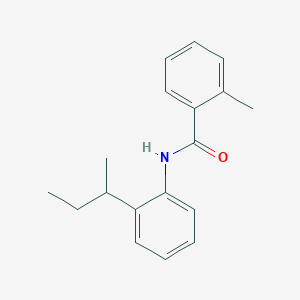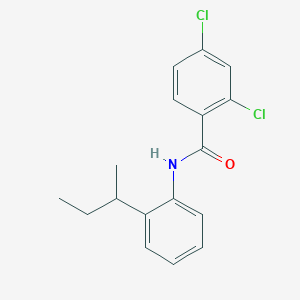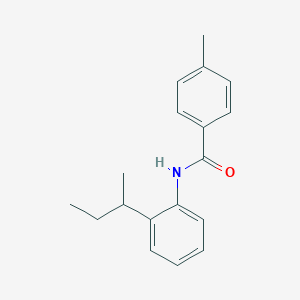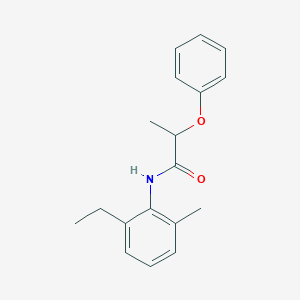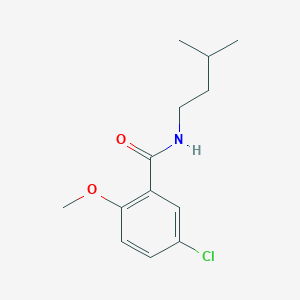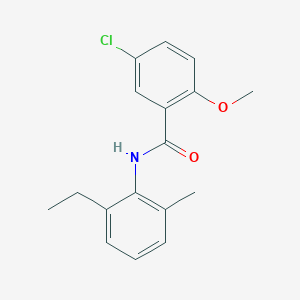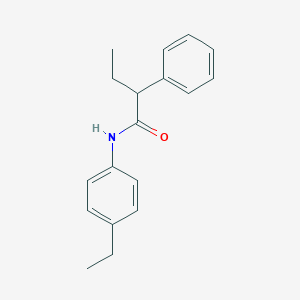
4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate is a chemical compound that belongs to the class of coumarin derivatives. It has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as tyrosinase and α-glucosidase. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of fungal and bacterial cells.
Biochemical and Physiological Effects
4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes, as mentioned earlier. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic rats. It has also been shown to inhibit tumor growth in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate is its ease of synthesis. It can be synthesized in good yields using a simple method. Another advantage is its potential applications in various fields, as discussed earlier. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and diabetes. Another direction is to study its mechanism of action in more detail to better understand its effects on enzymes and cells. Additionally, further research is needed to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Finally, more studies are needed to investigate its safety and toxicity profiles.
Synthesemethoden
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate involves the reaction of 7-hydroxycoumarin with cyclobutanecarboxylic acid and acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yields. This method has been reported in the literature and is considered a reliable and efficient way to synthesize 4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-oxo-2H-chromen-7-yl cyclobutanecarboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. It has also been studied for its antimicrobial and antifungal properties. In addition, it has been used as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
Molekularformel |
C15H14O4 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
(4-methyl-2-oxochromen-7-yl) cyclobutanecarboxylate |
InChI |
InChI=1S/C15H14O4/c1-9-7-14(16)19-13-8-11(5-6-12(9)13)18-15(17)10-3-2-4-10/h5-8,10H,2-4H2,1H3 |
InChI-Schlüssel |
ZEWBWFRHZFNNPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3CCC3 |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




